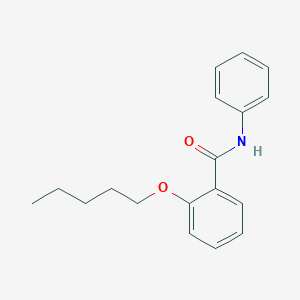

2-(pentyloxy)-N-phenylbenzamide

Descripción

2-(Pentyloxy)-N-phenylbenzamide is a benzamide derivative featuring a pentyloxy (-O-C₅H₁₁) substituent at the 2-position of the benzoyl ring and an N-phenyl group. Its molecular formula is C₁₈H₂₁NO₂, with a molecular weight of 283.37 g/mol.

Propiedades

Fórmula molecular |

C18H21NO2 |

|---|---|

Peso molecular |

283.4g/mol |

Nombre IUPAC |

2-pentoxy-N-phenylbenzamide |

InChI |

InChI=1S/C18H21NO2/c1-2-3-9-14-21-17-13-8-7-12-16(17)18(20)19-15-10-5-4-6-11-15/h4-8,10-13H,2-3,9,14H2,1H3,(H,19,20) |

Clave InChI |

GISWKPRUDMFDDL-UHFFFAOYSA-N |

SMILES |

CCCCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2 |

SMILES canónico |

CCCCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide

- Molecular Formula : C₁₈H₂₁FN₂O₂ .

- Key Differences: Substitution at the N-phenyl group: A 5-amino-2-fluorophenyl group replaces the unsubstituted phenyl ring. The amino group (-NH₂) enhances hydrogen-bond donor activity, which may improve binding to biological targets compared to the parent compound.

- Applications: Likely tailored for targeted bioactivity, given the presence of fluorine (common in pharmaceuticals) and amino groups .

2-Methyl-N-phenylbenzamide (NP2MBA)

- Molecular Formula: C₁₄H₁₃NO .

- Key Differences :

- Substituent: A methyl (-CH₃) group replaces the pentyloxy (-O-C₅H₁₁) group.

- Structural Conformation: The dihedral angle between the benzoyl and phenyl rings is 88.05° , favoring a near-perpendicular arrangement. This contrasts with the pentyloxy analog, where the flexible alkoxy chain may reduce steric hindrance .

- Applications : Used in crystallographic studies to model steric and electronic effects of substituents on benzamide frameworks .

2-Butoxy-3-methoxy-N-[2-(pentylideneamino)ethyl]benzamide

- Molecular Formula : C₁₉H₃₀N₂O₃ .

- Key Differences: Substitution Pattern: A butoxy (-O-C₄H₉) and methoxy (-OCH₃) group at positions 2 and 3, respectively, alongside a pentylideneamino-ethyl side chain. The pentylideneamino side chain introduces a secondary amine, enabling additional hydrogen bonding .

- Applications : Likely explored for pesticidal or antimicrobial activity due to its complex substituents .

5-Chloro-2-methoxy-N-phenethylbenzamide

N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide

- Molecular Formula : C₁₇H₂₀N₂O₃ .

- Key Differences: Substituent: A 2-methoxyethoxy (-OCH₂CH₂OCH₃) group replaces pentyloxy. The amino and methyl groups on the N-phenyl ring may enhance target selectivity in drug design .

Structure-Activity Relationship (SAR) Insights

- Electronic Effects : Electron-donating groups (e.g., pentyloxy, methoxy) increase electron density on the benzamide ring, favoring interactions with electrophilic biological targets. Electron-withdrawing groups (e.g., chloro) reduce reactivity but may improve metabolic stability .

- Lipophilicity : The pentyloxy group balances moderate lipophilicity (logP ~4.5 estimated) with chain flexibility, optimizing membrane permeability compared to shorter (methoxy) or bulkier (butoxy) analogs .

- Hydrogen Bonding: Amino and fluoro substituents enhance hydrogen-bond donor/acceptor capacity, critical for binding to enzymes or receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.